An In-depth Technical Guide on the Physicochemical Properties of o-Chlorophenylthioacetate and Related Compounds
An In-depth Technical Guide on the Physicochemical Properties of o-Chlorophenylthioacetate and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known chemical properties of o-chlorophenylthioacetate (S-(2-chlorophenyl) ethanethioate) and structurally related compounds. Due to a notable lack of specific experimental data for o-chlorophenylthioacetate in publicly accessible literature, this document leverages data from the closely related compound, o-chlorophenyl thioacetic acid, and outlines general synthetic methodologies for S-aryl thioacetates. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this class of molecules.
Core Chemical Properties
While specific experimental data for o-chlorophenylthioacetate is limited, the computed properties of the related o-chlorophenyl thioacetic acid (CAS RN: 18619-18-6) provide valuable insights into the expected characteristics of the target compound.
Table 1: Physicochemical Properties of o-Chlorophenyl Thioacetic Acid[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂S | PubChem |
| Molecular Weight | 202.66 g/mol | PubChem |
| IUPAC Name | 2-(2-chlorophenyl)sulfanylacetic acid | PubChem |
| CAS Number | 18619-18-6 | PubChem |
| XLogP3-AA | 2.7 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
| Exact Mass | 201.9855283 | PubChem (Computed) |
| Topological Polar Surface Area | 62.6 Ų | PubChem (Computed) |
| Heavy Atom Count | 12 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 163 | PubChem (Computed) |
Experimental Protocols
General Synthesis of S-Aryl Thioacetates
A general and efficient method for the preparation of S-aryl thioacetates involves the palladium-catalyzed coupling of aryl halides with potassium thioacetate. This method is noted for its tolerance of a wide range of functional groups.
Reaction Scheme:
Caption: General synthesis of S-Aryl Thioacetates.
Detailed Methodology:
A typical procedure involves the reaction of an aryl bromide or iodide with potassium thioacetate in a suitable solvent, such as toluene or cyclopentyl methyl ether (CPME), in the presence of a palladium catalyst and a phosphine ligand.[1] The reaction mixture is typically heated to achieve completion. The product, an S-aryl thioacetate, can then be isolated using standard purification techniques like column chromatography.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with o-chlorophenylthioacetate. Research on related aryl sulfide and thiourea derivatives has indicated potential for a range of biological activities, including antioxidant and enzyme inhibitory effects.[2] However, without experimental data on o-chlorophenylthioacetate, any discussion of its biological role would be purely speculative.
Due to the lack of information on its biological interactions, a diagram of a signaling pathway involving o-chlorophenylthioacetate cannot be provided at this time. Further research is required to elucidate the bioactivity and mechanism of action of this compound.
Safety Information
The safety profile of o-chlorophenylthioacetate has not been specifically documented. However, GHS hazard statements for the related o-chlorophenyl thioacetic acid indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is reasonable to assume that o-chlorophenylthioacetate may have a similar hazard profile, and appropriate personal protective equipment should be used when handling this compound.
